2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol
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Overview
Description
2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a piperidine moiety and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with piperidine: The pyrazole intermediate is then reacted with a piperidine derivative, often using a nucleophilic substitution reaction.
Introduction of the ethan-1-ol group: This step involves the alkylation of the pyrazole-piperidine intermediate with an appropriate alkyl halide, followed by reduction to yield the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: A compound with a similar structure but containing a thiadiazole ring instead of a pyrazole ring.
2-(4-(piperidin-4-yl)phenyl)ethan-1-amine: A compound with a phenyl ring substituted with a piperidine moiety and an ethan-1-amine group.
Uniqueness
2-[1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl]ethan-1-ol is unique due to its specific combination of a pyrazole ring, piperidine moiety, and ethan-1-ol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9/h8-9,12,15H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAKBLMLRBBBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNCC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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